molecular formula C25H24N2O5S2 B12167748 ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12167748
M. Wt: 496.6 g/mol
InChI Key: OZRVMHIZORIBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thiazole ring, a pyrrolidine ring, and a thiophene moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and thiophene moieties. The final step often involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The thiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(methyl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(ethyl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features

Biological Activity

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features several functional groups that may contribute to its potential therapeutic effects, particularly in areas such as oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O6SC_{25}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 432.56 g/mol. The structure includes a thiazole ring, a pyrrolidine ring, and a thiophene moiety, which are critical for its biological activity and applications in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activities or receptor signaling pathways, leading to potential therapeutic effects in various conditions including cancer and neurological disorders.

Research indicates that the compound may interact with specific enzymes or receptors involved in metabolic pathways. Such interactions are crucial for understanding its therapeutic effects and warrant further investigation through biochemical assays and molecular docking studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-bromoquinoline-2-carboxylateQuinoline ringExhibits distinct biological activity related to quinoline derivatives
4-(Thiophen-2-YL)pyridinePyridine and thiophene ringsFocused on different biological targets compared to thiazole derivatives
1-MethylthiazoleSimple thiazole structureLacks the complexity of the target compound but shares the thiazole moiety

This comparison highlights the intricate combination of multiple heterocycles and functional groups in ethyl 2-{(3E)-3-[hydroxy(thiophen-2-y)methylidene]-4,5-dioxo...}, which potentially enhances its biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar thiazole derivatives. For instance, research has shown that certain thiazole-containing compounds possess significant anticancer properties. A study demonstrated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines, indicating potential for drug development.

Moreover, another study focused on the synthesis of thiazole derivatives revealed their effectiveness as antimicrobial agents. These findings suggest that ethyl 2-{(3E)-3-[hydroxy(thiophen-2-y)methylidene]-4,5-dioxo...} could also exhibit similar antimicrobial properties due to its structural characteristics.

Properties

Molecular Formula

C25H24N2O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 2-[4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N2O5S2/c1-5-32-24(31)22-14(4)26-25(34-22)27-19(16-10-8-15(9-11-16)13(2)3)18(21(29)23(27)30)20(28)17-7-6-12-33-17/h6-13,19,29H,5H2,1-4H3

InChI Key

OZRVMHIZORIBOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.